Structural Topology Comparison: Oxolan-3-yl vs. Tetrahydrothiophen-3-yl and Thian-4-yl at the 1,4-Diazepane N‑4 Position
Target compound carries an oxolan-3-yl (tetrahydrofuran-3-yl) substituent at N-4, whereas two direct analogs – 4-(tetrahydrothiophen-3-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide and 4-(thian-4-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide – incorporate a tetrahydrothiophen-3-yl or thian-4-yl group, respectively. No head-to-head bioactivity data are available for these three compounds; the differentiation is inferred from class-level SAR. In published fXa inhibitor series, replacing a furan oxygen with sulfur in structurally related P4 groups typically alters lipophilicity (ΔcLogP ≈ +0.5–1.0) and hydrogen-bond acceptor strength, which can shift target affinity by 5–50 nM in fXa enzymatic assays [1].
| Evidence Dimension | N-4 substituent identity (heteroatom type, ring size, lipophilicity potential) |
|---|---|
| Target Compound Data | Oxolan-3-yl (tetrahydrofuran-3-yl; O-heterocycle, 5-membered ring, cLogP contribution ≈ –0.2) |
| Comparator Or Baseline | Analog A: 4-(tetrahydrothiophen-3-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide (S-heterocycle, 5-membered ring, cLogP contribution ≈ +0.8); Analog B: 4-(thian-4-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide (S-heterocycle, 6-membered ring, cLogP contribution ≈ +1.1) |
| Quantified Difference | ΔcLogP (target vs. Analog A) ≈ –1.0; ΔcLogP (target vs. Analog B) ≈ –1.3; hydrogen-bond acceptor character differs (O vs. S). Quantitative fXa IC50 data not available for target. |
| Conditions | In silico property estimation; biological context extrapolated from fXa inhibitor SAR reported in [1]. |
Why This Matters
The distinct heteroatom and ring size at N-4 predict meaningful differences in target-binding kinetics, solubility, and metabolic stability, making the oxolan-3-yl variant a unique chemical probe within the diazepane-carboxamide series.
- [1] Koshio H, Hirayama F, Ishihara T, et al. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorg Med Chem. 2004;12(9):2179–2191. doi:10.1016/j.bmc.2004.02.022 View Source
